7-(4-Hydroxy-3-methoxyphenyl)-5-methoxy-1-phenylheptan-3-one 7-(4-Hydroxy-3-methoxyphenyl)-5-methoxy-1-phenylheptan-3-one
Brand Name: Vulcanchem
CAS No.: 83161-95-9
VCID: VC13352754
InChI: InChI=1S/C21H26O4/c1-24-19(12-9-17-10-13-20(23)21(14-17)25-2)15-18(22)11-8-16-6-4-3-5-7-16/h3-7,10,13-14,19,23H,8-9,11-12,15H2,1-2H3
SMILES: COC1=C(C=CC(=C1)CCC(CC(=O)CCC2=CC=CC=C2)OC)O
Molecular Formula: C21H26O4
Molecular Weight: 342.4 g/mol

7-(4-Hydroxy-3-methoxyphenyl)-5-methoxy-1-phenylheptan-3-one

CAS No.: 83161-95-9

Cat. No.: VC13352754

Molecular Formula: C21H26O4

Molecular Weight: 342.4 g/mol

* For research use only. Not for human or veterinary use.

7-(4-Hydroxy-3-methoxyphenyl)-5-methoxy-1-phenylheptan-3-one - 83161-95-9

Specification

CAS No. 83161-95-9
Molecular Formula C21H26O4
Molecular Weight 342.4 g/mol
IUPAC Name 7-(4-hydroxy-3-methoxyphenyl)-5-methoxy-1-phenylheptan-3-one
Standard InChI InChI=1S/C21H26O4/c1-24-19(12-9-17-10-13-20(23)21(14-17)25-2)15-18(22)11-8-16-6-4-3-5-7-16/h3-7,10,13-14,19,23H,8-9,11-12,15H2,1-2H3
Standard InChI Key XYIISUAVSYEQLI-UHFFFAOYSA-N
SMILES COC1=C(C=CC(=C1)CCC(CC(=O)CCC2=CC=CC=C2)OC)O
Canonical SMILES COC1=C(C=CC(=C1)CCC(CC(=O)CCC2=CC=CC=C2)OC)O

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Configuration

The compound’s IUPAC name, 7-(4-hydroxy-3-methoxyphenyl)-5-methoxy-1-phenylheptan-3-one, denotes the following features:

  • A heptan-3-one backbone (7-carbon chain with a ketone at position 3).

  • A phenyl group at position 1.

  • A 4-hydroxy-3-methoxyphenyl substituent at position 7.

  • A methoxy group at position 5.

Notably, this structure differs from documented analogs such as 5-hydroxy-7-(4-hydroxy-3-methoxyphenyl)-1-phenylheptan-3-one (CAS 79559-61-8) by the substitution of a hydroxyl group with methoxy at position 5 .

Comparative Analysis of Analogous Structures

The following table highlights key differences between the query compound and its closest analogs:

Compound NamePosition 5 SubstituentPosition 7 SubstituentDouble BondCAS Number
Query compoundMethoxy4-hydroxy-3-methoxyphenylNoNot reported
5-Hydroxy-7-(4-hydroxy-3-methoxyphenyl)-1-phenylheptan-3-oneHydroxy4-hydroxy-3-methoxyphenylNo79559-61-8
(5R)-5-Hydroxy-7-(4-hydroxy-3-methoxyphenyl)-1-phenylheptan-3-oneHydroxy (R-configuration)4-hydroxy-3-methoxyphenylNo68622-73-1
7-(4-Hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-oneN/A4-hydroxy-3-methoxyphenylYes (C4–C5)3061705

The presence of a methoxy group at position 5 in the query compound may alter its polarity, metabolic stability, and receptor-binding affinity compared to hydroxyl-bearing analogs .

Natural Occurrence and Biosynthetic Pathways

Biosynthetic Origins

Diarylheptanoids derive from phenylpropanoid and polyketide pathways:

  • Phenylpropanoid pathway: Generates the 4-hydroxy-3-methoxyphenyl (guaiacyl) unit via ferulic acid.

  • Polyketide chain elongation: A heptaketide intermediate undergoes cyclization and substitution to form the heptanone backbone.

  • Post-modifications: Hydroxylation, methylation, and ketone reduction introduce functional groups.

The methoxy group at position 5 in the query compound likely arises from enzymatic methylation of a hydroxyl precursor, a common modification in plant secondary metabolism .

Synthesis and Structural Characterization

Synthetic Routes

While no synthesis has been reported for the query compound, analogous diarylheptanoids are typically synthesized via:

  • Aldol condensation: Between appropriate benzaldehyde and ketone precursors.

  • Grignard reactions: To introduce aryl groups to the heptanone chain.

  • Selective protection/deprotection: For installing hydroxyl and methoxy groups .

Challenges in Synthesis

  • Regioselectivity: Ensuring correct placement of methoxy and hydroxy groups.

  • Stereocontrol: For enantiomeric forms, chiral auxiliaries or asymmetric catalysis may be required.

Spectroscopic Data (Inferred from Analogs)

  • IR spectroscopy: Strong absorption at ~3400 cm⁻¹ (O–H stretch), ~1700 cm⁻¹ (C=O stretch).

  • NMR:

    • ¹H NMR: Signals for aromatic protons (δ 6.5–7.5 ppm), methoxy groups (δ ~3.8 ppm), and ketone-adjacent methylenes (δ 2.5–3.0 ppm) .

    • ¹³C NMR: Carbonyl carbon at ~210 ppm, aromatic carbons at 100–150 ppm.

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